molecular formula C9H12N2O4S B1622106 4-Thiodeoxyuridine CAS No. 5580-20-1

4-Thiodeoxyuridine

Cat. No. B1622106
CAS RN: 5580-20-1
M. Wt: 244.27 g/mol
InChI Key: PHNDUXLWAVSUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiodeoxyuridine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and induction of apoptosis .


Synthesis Analysis

The synthesis of 4-Thiodeoxyuridine involves several steps . The literature suggests multiple synthetic routes towards diverse 4-Thiodeoxyuridine monophosphate prodrugs .


Chemical Reactions Analysis

4-Thiodeoxyuridine acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . This results in the inability of the virus to reproduce or to infect/destroy tissue .

Scientific Research Applications

Spectroscopic Analysis

4-Thiodeoxyuridine and its derivatives have been extensively studied using spectroscopic techniques like NMR and UV. These studies reveal unique properties, such as strong absorptions around 340 nm, indicating their utility in UVA-induced anticancer applications (Zhang & Xu, 2011).

Antiviral Properties

4-Thiodeoxyuridine derivatives have shown promising results in inhibiting the replication of herpesviruses and orthopoxviruses. Studies indicate that these compounds are effective against various strains of herpes simplex virus and cytomegalovirus (Prichard et al., 2009).

Therapeutic Potential in DNA Damage

Compounds like 4-thio-5-bromo-2'-deoxyuridine have been synthesized and shown potential for therapeutic use in UVA-induced cell killing by incorporating into cellular DNA. This opens up possibilities for targeted cancer therapies (Xu et al., 2004).

Cytotoxicity Enhancement with UVA Radiation

Research has demonstrated that certain 4-thiodeoxyuridine compounds, like 5-iodo-4-thio-2′-deoxyuridine, exhibit minimal toxicity but show enhanced cytotoxicity when combined with UVA radiation. This suggests a method for selectively killing proliferating cells, which can be useful in treating cancers (Zhang et al., 2015).

Photochemical Properties and Therapeutic Applications

4-Thiodeoxyuridine demonstrates unique photochemical properties, making it a potential candidate for phototherapy treatments in conditions like psoriasis or superficial tumors. Its synergistic action with UVA light offers a novel approach in medical treatments (Massey et al., 2001).

Biochemical Investigations

Biochemical studies of 4'-thio-2'-deoxyuridines show that these compounds are effective against herpes simplex virus, with properties that make them resistant to degradation by pyrimidine nucleoside phosphorylases and incorporation into viral DNA (Verri et al., 2000).

Role in Duplex DNA Cross-linking

Research into covalent cross-linking of duplex DNA using 4-thio-2'-deoxyuridine provides insights into its application in modifying oligonucleotides. This is significant for understanding DNA interactions and potential therapeutic applications (Coleman & Pires, 1997).

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDUXLWAVSUAL-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=S)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=S)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiodeoxyuridine

CAS RN

5580-20-1
Record name 4-Thio-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiodeoxyuridine
Reactant of Route 2
4-Thiodeoxyuridine
Reactant of Route 3
4-Thiodeoxyuridine
Reactant of Route 4
4-Thiodeoxyuridine
Reactant of Route 5
Reactant of Route 5
4-Thiodeoxyuridine
Reactant of Route 6
4-Thiodeoxyuridine

Citations

For This Compound
32
Citations
W Rohde, AG Lezius - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1973 - Elsevier
… AT).d(AT)] containing 4-thiodeoxyuridine instead of thymidine was synthesized using Bacillus subtilis DNA polymerase and substituting 4-thiodeoxyuridine triphosphate instead of dTTP. …
Number of citations: 3 www.sciencedirect.com
KL Meyer, MM Hanna - Bioconjugate chemistry, 1996 - ACS Publications
A new nucleotide analogue was developed for site-specific incorporation of a reactive thiol group into DNA. This creates a unique site for the post-synthetic modification of that …
Number of citations: 23 pubs.acs.org
XH Zhang, HY Yin, G Trigiante, R Brem, P Karran… - Chemistry …, 2015 - journal.csj.jp
… for CBr bond (eg DH298 = 302 kJ mol¹1 for CH3Br), suggesting 5-iodo-4-thio2¤-deoxyuridine would be more susceptible to UVA-induced activation than 5-bromo-4-thiodeoxyuridine.…
Number of citations: 9 www.journal.csj.jp
R Brem, X Zhang, YZ Xu, P Karran - Journal of Photochemistry and …, 2015 - Elsevier
… We demonstrate that the thiopyrimidine nucleosides 5-bromo-4-thiodeoxyuridine (SBrdU) and 5-iodo-4-thiodeoxyuridine (SIdU) are incorporated into the DNA of cultured human and …
Number of citations: 27 www.sciencedirect.com
A Massey, YZ Xu, P Karran - Current Biology, 2001 - cell.com
… UVA also exhibited synergistic toxicity with 4-thiodeoxyuridine (S 4 UdR) in XP12RO cells, although the effect was more modest. A nontoxic concentration (100 μM) reduced their D 37 …
Number of citations: 132 www.cell.com
N Sheng, D Dennis - Biochemistry, 1993 - ACS Publications
… 51 000) has been photoaffinity labeled using 4-thiodeoxyuridine triphosphate (S4-dUTP) as a probe. A nascent polymerization complex was assembled from a single-stranded DNA …
Number of citations: 28 pubs.acs.org
S Bieber, GB Elion, GH Hitchings… - Proceedings of the …, 1962 - journals.sagepub.com
… fects were obtained with 6-mercaptopurine and thioguanine in combination with 5-bromodeoxyuridine, 4-thiodeoxyuridine, 5-acetoxyuracil and 6-azauracil plus urethan. 5…
Number of citations: 39 journals.sagepub.com
X Zhang, J Wang, YZ Xu - Magnetic resonance in chemistry, 2013 - Wiley Online Library
… (3e) (Table 2) and 5-bromo-4-thiodeoxyuridine (2e) (Table 1). The excellent agreement offers … HC COSY spectra of 2e (5-bromo-4-thiodeoxyuridine). H NMR is shown at the top. C NMR …
MC Berenbaum - Clinical and experimental immunology, 1977 - ncbi.nlm.nih.gov
… (a)Synergy of 6-thioguanine and 4-thiodeoxyuridine and (b) antagonism of azathioprine and 5-bromodeoxyuridine in inhibiting haemagglutinin response of mice to sheep red cells. …
Number of citations: 581 www.ncbi.nlm.nih.gov
D Vitorino, D Santos, AL Vianna… - Nucleic acids …, 1993 - academic.oup.com
… (21), the 4-Spivaloyloxymethylthiodeoxyuridine phosphoramidite was prepared in three steps from 4-thiodeoxyuridine and used to insert the latter as a single residue at position i of the …
Number of citations: 35 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.